molecular formula C19H20N6O2 B2722571 3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396812-18-2

3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Cat. No. B2722571
CAS RN: 1396812-18-2
M. Wt: 364.409
InChI Key: SGSGIWCMLBCJLM-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity : Compounds structurally related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide have demonstrated significant antibacterial activities. For instance, nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which include similar structures, have shown effectiveness against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Anti-Inflammatory and Analgesic Effects

  • Anti-inflammatory and Analgesic Agents : Some derivatives of 4(3H)-quinazolinone, which is closely related to the chemical , have been synthesized and screened for potential anti-inflammatory and analgesic activity (Farag et al., 2012).

Anticonvulsant Activity

  • Hybrid Compounds for Anticonvulsant Activity : Studies have been conducted on hybrid compounds derived from similar structures that showed promising anticonvulsant activity. These studies contribute to understanding the potential use of such compounds in treating seizures (Kamiński et al., 2015).

Antitumor and Anticancer Potential

  • Antitumor Activity : Novel series of benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These studies are crucial in exploring the potential of such compounds in cancer treatment (Al-Suwaidan et al., 2016).

Inhibitory Effects on Blood Coagulation Factors

  • Inhibition of Blood Coagulation Factors : Certain compounds within this chemical family have demonstrated inhibitory activity against blood coagulation factors Xа and XIa, which is significant in the context of anticoagulant research (Potapov et al., 2021).

Mechanism of Action

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(23-16-11-17(21-12-20-16)24-8-3-4-9-24)7-10-25-13-22-15-6-2-1-5-14(15)19(25)27/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGIWCMLBCJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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